molecular formula C12H9BrCl2N2O B8297702 3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine

3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine

Cat. No. B8297702
M. Wt: 348.02 g/mol
InChI Key: YLFIMZCSIFRRNQ-UHFFFAOYSA-N
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Patent
US08106197B2

Procedure details

A stirring solution of 3-(2,6-dichloro-benzyloxy)-pyridin-2-ylamine (32.4 g, 0.11 mol) in acetonitrile was cooled to 0° C. using an ice bath. To this solution was added N-bromosuccinimide (19.5 g, 0.11 mol) portionwise. The reaction was stirred at 0° C. for 15 min. The reaction was concentrated to dryness under vacuum. The resulting dark oil was dissolved in EtOAc (500 mL) and partitioned with H2O (250 mL). The organic was then washed with sat'd NaHCO3 (2×200 mL) and brine (1×200 mL). Activated charcoal was added to the organic layer and warmed to reflux. The solution was then cooled to room temperature and filtered through a pad of celite. The organic was then concentrated to dryness under vacuum to one third the original volume. The solids were then filtered off to yield 5-bromo-3-(2,6-dichloro-benzyloxy)-pyridin-2-ylamine (22.0 g, 0.07 mol, 64%) as a tan solid. The remaining filtrate was concentrated under vacuum to yield crude 5-bromo-3-(2,6-dichloro-benzyloxy)-pyridin-2-ylamine (12.19, 0.04 mol, 35%) as a brown solid.
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[CH2:4][O:5][C:6]1[C:7]([NH2:12])=[N:8][CH:9]=[CH:10][CH:11]=1.[Br:18]N1C(=O)CCC1=O>C(#N)C>[Br:18][C:10]1[CH:11]=[C:6]([O:5][CH2:4][C:3]2[C:13]([Cl:17])=[CH:14][CH:15]=[CH:16][C:2]=2[Cl:1])[C:7]([NH2:12])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
ClC1=C(COC=2C(=NC=CC2)N)C(=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
19.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark oil was dissolved in EtOAc (500 mL)
CUSTOM
Type
CUSTOM
Details
partitioned with H2O (250 mL)
WASH
Type
WASH
Details
The organic was then washed with sat'd NaHCO3 (2×200 mL) and brine (1×200 mL)
ADDITION
Type
ADDITION
Details
Activated charcoal was added to the organic layer
TEMPERATURE
Type
TEMPERATURE
Details
warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The organic was then concentrated to dryness under vacuum to one third the original volume
FILTRATION
Type
FILTRATION
Details
The solids were then filtered off

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)OCC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.07 mol
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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